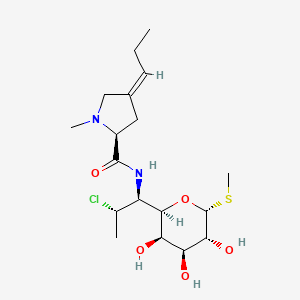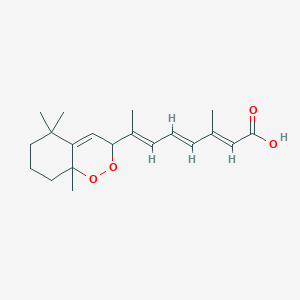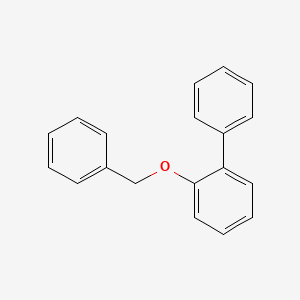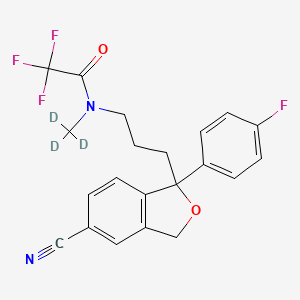
N-Trifluoroacetodesmethyl Citalopram-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetodesmethyl Citalopram-d3 is a stable isotope-labeled compound with the molecular formula C21H15D3F4N2O2 and a molecular weight of 409.39 . It is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant . The compound is primarily used in scientific research, particularly in the fields of pharmacology and analytical chemistry .
Métodos De Preparación
The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 involves several steps, including the introduction of deuterium atoms and the trifluoroacetyl group. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for purchase from various suppliers, indicating that it is produced under controlled laboratory conditions .
Análisis De Reacciones Químicas
N-Trifluoroacetodesmethyl Citalopram-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Trifluoroacetodesmethyl Citalopram-d3 has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and metabolism of citalopram and its derivatives.
Analytical Chemistry: The compound serves as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used in studies investigating the biological effects of citalopram and related compounds.
Medicine: Research involving the compound contributes to understanding the mechanisms of action of SSRIs and their therapeutic effects
Mecanismo De Acción
The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is related to its parent compound, citalopram. Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4, SLC6A4), leading to increased serotonin levels in the synaptic cleft . The exact molecular targets and pathways involved in the action of this compound are presumed to be similar to those of citalopram .
Comparación Con Compuestos Similares
N-Trifluoroacetodesmethyl Citalopram-d3 can be compared with other similar compounds, such as:
Citalopram: The parent compound, used as an antidepressant.
Desmethylcitalopram: A metabolite of citalopram with similar pharmacological properties.
Fluorocitalopram: A fluorinated derivative of citalopram with potential differences in pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C21H18F4N2O2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
Clave InChI |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
SMILES canónico |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


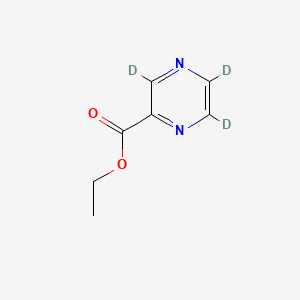

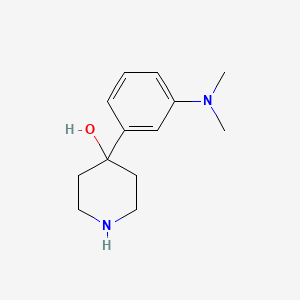
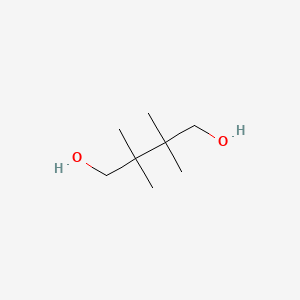


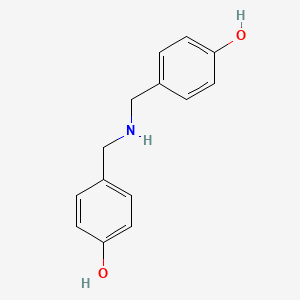
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
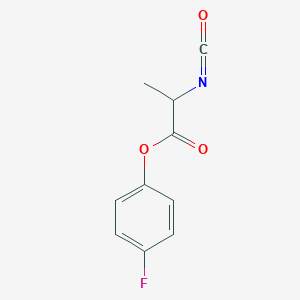

![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
